(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone
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Overview
Description
(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone is a synthetic compound that belongs to the class of diazepane derivatives This compound is characterized by the presence of a fluorophenyl group, a triazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, which can be accomplished using electrophilic fluorination reagents.
Formation of the diazepane ring: This step involves the cyclization of a suitable diamine precursor with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the diazepane ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone
- (3-bromophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone
- (3-methylphenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone
Uniqueness
The presence of the fluorine atom in (3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the fluorinated compound potentially more effective in certain applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c16-12-4-1-3-11(9-12)14(22)20-5-2-6-21(8-7-20)15(23)13-10-17-19-18-13/h1,3-4,9-10H,2,5-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBPHSGRVITMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NNN=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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